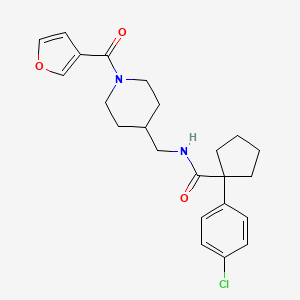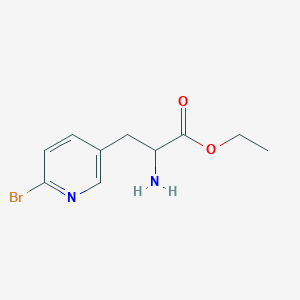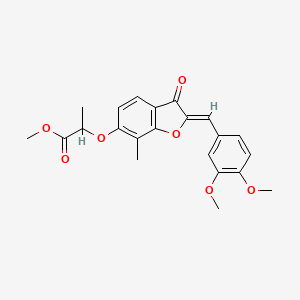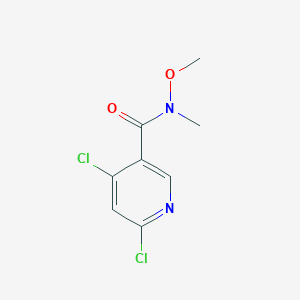
5-(tert-butyl)-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a tert-butyl group, a methoxy group, an imidazole ring, and a pyrimidine ring, all connected through various bonds . The presence of these groups suggests that this compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring is known to participate in a variety of reactions, including acting as a nucleophile in substitution reactions .Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
Compounds with benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, which are crucial for applications such as photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of certain benzenesulfonamide derivatives indicate their potential as Type II photosensitizers in PDT, offering a non-invasive treatment option for various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The synthesis and evaluation of benzenesulfonamide compounds have shown significant antimicrobial activity against various bacteria and fungi. This suggests their potential in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Cytotoxic Activity
Research into benzenesulfonamide derivatives has uncovered compounds with significant cytotoxic activity against cancer cell lines, highlighting their potential as antitumor agents. The synthesis of novel compounds and subsequent testing against colon, breast, and cervical cancer cell lines indicate the therapeutic potential of these molecules in oncology (Tomorowicz et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel syntheses have led to the discovery of compounds with pronounced anti-inflammatory and analgesic activities. Such findings open avenues for the development of new medications to treat inflammation and pain, with the potential for enhanced efficacy and reduced side effects compared to current treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzyme Inhibition and Molecular Docking Studies
The enzyme inhibitory properties of benzenesulfonamide derivatives against targets such as cholesterol esterase, tyrosinase, and α-amylase have been documented, which is valuable for the development of therapeutic agents targeting metabolic disorders. Molecular docking studies further elucidate the binding interactions, offering insights into the design of more effective enzyme inhibitors (Hassan et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-15-22-10-11-27(15)20-13-19(24-14-25-20)23-8-9-26-31(28,29)18-12-16(21(2,3)4)6-7-17(18)30-5/h6-7,10-14,26H,8-9H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRSNOWSRTWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butyl)-2-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)



![3-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2475164.png)
![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)


![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)
![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)

